molecular formula C7H2BrF2N B180671 4-Bromo-2,5-difluorobenzonitrile CAS No. 133541-45-4

4-Bromo-2,5-difluorobenzonitrile

Cat. No.: B180671
CAS No.: 133541-45-4
M. Wt: 218 g/mol
InChI Key: YIEQHIRFLYNDKP-UHFFFAOYSA-N
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Description

4-Bromo-2,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms at the 4th, 2nd, and 5th positions, respectively. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-difluorobenzonitrile typically involves the reaction of 4-Bromo-2,5-difluorobenzaldehyde with hydroxylamine-O-sulfonic acid . The reaction conditions often include heating and refluxing the reactants for several hours to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation are used under controlled conditions to convert the nitrile group to an amine.

Major Products:

    Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield an aromatic amine derivative.

    Reduction: The major product is the corresponding amine, 4-Bromo-2,5-difluoroaniline.

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-difluorobenzonitrile primarily involves its reactivity towards nucleophiles and reducing agents. The compound’s electrophilic aromatic ring allows for nucleophilic substitution reactions, while the nitrile group can be reduced to an amine. These reactions are facilitated by the electron-withdrawing effects of the bromine and fluorine substituents, which enhance the compound’s reactivity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzonitrile derivatives. The presence of both bromine and fluorine atoms enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-bromo-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEQHIRFLYNDKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566548
Record name 4-Bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133541-45-4
Record name 4-Bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,5-difluorobenzonitrile
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Synthesis routes and methods I

Procedure details

A solution of cyanuric chloride (3.12 g, 16.94 mmol) and dry DMF (8.5 mL) was stirred for 30 min or until the formation of white solid. Disappearance of cyanuric chloride was confirmed by TLC. (E)-4-bromo-2,5-difluorobenzaldehyde oxime (4.0 g, 16.94 mmol) in DMF (26 mL) was added dropwise to the suspension and stirred for 1 h. The reaction mixture was diluted with water and extracted with hexanes. The organic extract was washed with water, washed with saturated brine solution, dried (Na2SO4), filtered, and evaporated to dryness under reduced pressure. The crude product was purified by flash chromatography (SiO2, eluting with 2-20% ethyl acetate in hexanes) to provide the title compound as a white solid (2.5 g, 68%): 1H NMR (400 MHz, CDCl3) δ 7.40 (dd, J=5.36, 7.10 Hz, 1H), 7.52 (dd, J=5.40, 7.66 Hz, 1H); EIMS m/z 218.
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
26 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
68%

Synthesis routes and methods II

Procedure details

4-Bromo-2,5-difluorobenzaldehyde (1.82 g, 8.3 mmol) and hydroxylamine-O-sulphonic acid (1.1 eq., 1.03 g) in water (40 ml) were heated to 100° C. for 6 h, cooled and extracted with ethyl acetate. The organic layer was dried (sodium sulphate) and evaporated to give the title compound as a pale yellow solid (1.2 g).
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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